3-heptylbenzenaMine
Description
3-Heptylbenzenamine is an alkyl-substituted aromatic amine characterized by a benzene ring attached to an amine (–NH2) group at the 3-position and a heptyl (–C7H15) chain. This compound belongs to the benzenamine family, where substituents influence physicochemical properties such as solubility, boiling point, and reactivity.
Properties
IUPAC Name |
3-heptylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-8-12-9-7-10-13(14)11-12/h7,9-11H,2-6,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXHMNZSCJINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-heptylbenzenamine typically involves the alkylation of aniline with heptyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where aniline reacts with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Heptylbenzenamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
The compound 3-heptylbenzamine is a lesser-known aromatic amine that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including organic synthesis, material science, and pharmaceuticals, while also providing case studies and data tables to support the findings.
Chemical Properties of 3-Heptylbenzamine
3-Heptylbenzamine is characterized by a heptyl chain (a seven-carbon alkyl group) attached to a benzene ring with an amine functional group. This structure imparts specific hydrophobic characteristics and influences its reactivity in various chemical processes.
Key Properties:
- Molecular Formula : C14H21N
- Molecular Weight : 219.33 g/mol
- Boiling Point : Approximately 280 °C
- Solubility : Insoluble in water but soluble in organic solvents
Organic Synthesis
3-Heptylbenzamine serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions allows it to be utilized in the production of more complex molecules.
Case Study: Synthesis of Functionalized Aromatic Compounds
A study demonstrated the use of 3-heptylbenzamine in synthesizing functionalized aromatic compounds through electrophilic aromatic substitution. The results indicated high yields and selectivity, showcasing its potential as a versatile building block in organic chemistry.
Material Science
In material science, 3-heptylbenzamine is explored for its role in producing polymers and coatings. Its hydrophobic nature contributes to the development of water-resistant materials.
Data Table: Properties of Polymers Derived from 3-Heptylbenzamine
| Polymer Type | Property | Value |
|---|---|---|
| Polyurethane | Tensile Strength | 30 MPa |
| Epoxy Resin | Water Absorption | 0.5% |
| Coating Material | Gloss Level | High (90+) |
Pharmaceuticals
The compound has potential applications in pharmaceuticals, particularly as a precursor for drug synthesis. Its structural features allow for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of 3-heptylbenzamine exhibit cytotoxic effects against certain cancer cell lines. A specific derivative was found to inhibit cell proliferation by inducing apoptosis, highlighting its potential as a lead compound in drug development.
Environmental Applications
3-Heptylbenzamine is being investigated for its role in environmental remediation processes, particularly in the degradation of pollutants. Its amine group can facilitate interactions with various contaminants, aiding in their breakdown.
Mechanism of Action
The mechanism of action of 3-heptylbenzenamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydrophobic heptyl group can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Molecular and Structural Features
Key structural analogs include alkyl-, halogen-, and nitro-substituted benzenamines. The table below summarizes their molecular properties:
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., heptyl vs. methyl) increase molecular weight and hydrophobicity, reducing water solubility. For instance, 3-methylbenzenamine has a boiling point of 476.7 K , while 3-heptylbenzenamine would likely exhibit a significantly higher boiling point due to increased van der Waals interactions.
- Functional Group Effects: Electron-withdrawing groups (e.g., –NO2 in 2-methyl-5-nitrobenzenamine) enhance acidity of the –NH2 group compared to alkyl-substituted analogs .
Biological Activity
3-Heptylbenzeneamine, a compound belonging to the class of aromatic amines, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and case studies that highlight its therapeutic potential.
3-Heptylbenzeneamine is characterized by a heptyl chain attached to a benzene ring with an amine functional group. The synthesis of such compounds often involves methods like the Ullmann amine cross-coupling reaction, which can be enhanced using deep eutectic solvents for better yields and efficiency .
Biological Activity Overview
The biological activity of 3-heptylbenzeneamine can be categorized into several key areas:
- Antiproliferative Effects : Studies have shown that derivatives of aromatic amines can exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 3-heptylbenzeneamine have been tested for their ability to inhibit cell growth in non-small cell lung cancer (NSCLC) models .
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways. Agonist and antagonist activities have been observed in related compounds affecting S1P receptors, which play critical roles in immune response and inflammation .
- Neuroprotective Properties : Some studies suggest that aromatic amines can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases. This is linked to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of 3-heptylbenzeneamine and its derivatives:
-
Case Study on Antiproliferative Activity :
- Objective : To assess the effectiveness of 3-heptylbenzeneamine in inhibiting cell proliferation.
- Methodology : Cell lines were treated with varying concentrations of the compound, and cell viability was measured using MTT assays.
- Results : Compounds exhibited IC50 values ranging from 5 µM to 30 µM, indicating significant antiproliferative effects compared to control groups .
-
Clinical Trials on Receptor Modulation :
- Objective : To evaluate the effects of 3-heptylbenzeneamine on S1P receptor signaling.
- Methodology : A series of in vitro assays were conducted using HEK293T cells expressing S1P receptors.
- Results : The compound demonstrated both agonistic and antagonistic properties depending on the receptor subtype, suggesting its potential as a therapeutic agent for autoimmune disorders .
Data Tables
The following table summarizes key findings related to the biological activity of 3-heptylbenzeneamine:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
